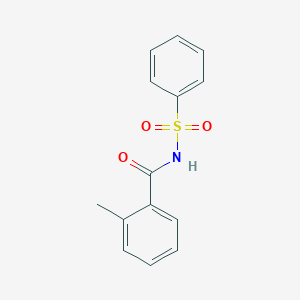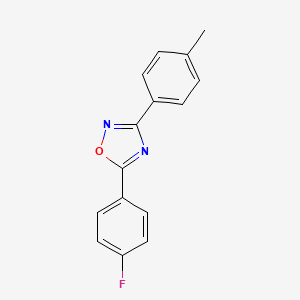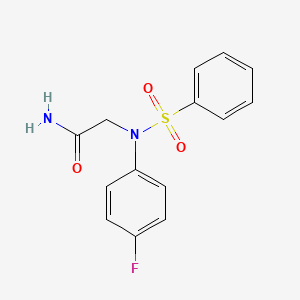
methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as DMG, is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. DMG is a glycine derivative that has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which plays a key role in antioxidant defense.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve antioxidant defense. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is its wide range of biological and pharmacological activities, making it a promising candidate for further investigation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in various experiments. Additionally, further investigation is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, more studies are needed to investigate the potential applications of this compound in various diseases and conditions.
Méthodes De Synthèse
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized using a variety of methods, including the reaction of glycine with 3,4-dimethoxybenzaldehyde and methylsulfonyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various scientific fields. Its ability to inhibit the growth of cancer cells and bacteria has been demonstrated in several studies. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.
Propriétés
IUPAC Name |
methyl 2-(3,4-dimethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-10-6-5-9(7-11(10)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXYYGFLCFQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)


![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)


![ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)